Methyl 5-(Methylthio)nicotinate
Description
Methyl 5-(Methylthio)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 3-position and a methylthio (-SMe) substituent at the 5-position of the pyridine ring. Nicotinic acid esters are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis, with substituents significantly influencing their chemical stability, bioavailability, and biological activity .
Properties
IUPAC Name |
methyl 5-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)6-3-7(12-2)5-9-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPMUHKVUPWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Methyl 5-(Methylthio)nicotinate and related nicotinate esters:
Key Research Findings
Hydrolysis Stability
- Substituent Impact on Hydrolysis: Methyl Nicotinate exhibits exceptional stability in human serum albumin (HSA), with a half-life exceeding 95 hours, whereas esters with bulkier substituents (e.g., 2-butoxyethyl nicotinate) hydrolyze rapidly (<15 minutes) .
Pharmacological Relevance
- Medical Intermediates: Methyl 2-Amino-5-methylnicotinate is highlighted as a key intermediate in drug development, underscoring the utility of substituted nicotinates in medicinal chemistry .
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